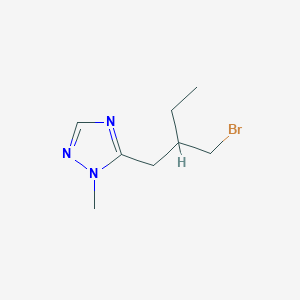

5-(2-(Bromomethyl)butyl)-1-methyl-1h-1,2,4-triazole

Description

Properties

Molecular Formula |

C8H14BrN3 |

|---|---|

Molecular Weight |

232.12 g/mol |

IUPAC Name |

5-[2-(bromomethyl)butyl]-1-methyl-1,2,4-triazole |

InChI |

InChI=1S/C8H14BrN3/c1-3-7(5-9)4-8-10-6-11-12(8)2/h6-7H,3-5H2,1-2H3 |

InChI Key |

ZLWHLJUOVBWHEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1=NC=NN1C)CBr |

Origin of Product |

United States |

Preparation Methods

Methylation of 1H-1,2,4-Triazole

Introduction of Bromomethyl Butyl Side Chain

- General Strategy: Alkylation of the triazole ring with a bromomethylbutyl electrophile or via lithiation followed by reaction with dibromomethane or related reagents.

- Typical Conditions:

- Use of strong bases such as lithium diisopropylamide (LDA) or n-butyllithium in tetrahydrofuran (THF) at low temperatures (-78 °C) to generate the lithiated intermediate.

- Subsequent addition of dibromomethane or bromomethylbutyl halides to introduce the bromomethyl substituent at the 5-position of the triazole ring.

Multi-step Functionalization via Carboxylation and Esterification (Patent Method)

A patented multi-step synthesis for related triazole derivatives involves:

| Step | Reaction Description | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Methylation of 1,2,4-triazole | KOH, EtOH, chloromethane, reflux | 1-methyl-1H-1,2,4-triazole |

| 2 | Lithiation and halogenation | LDA or n-BuLi, THF, TMEDA, dibromomethane | 5-bromo-1-methyl-1H-1,2,4-triazole |

| 3 | Carboxylation | LDA, CO2, THF, -78 °C | 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid |

| 4 | Esterification | Thionyl chloride, methanol | 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid methyl ester |

| 5 | Hydrogenation (dehalogenation) | Pd/C, DBU, H2, methanol, 25-35 °C, 0.1-0.3 MPa | 1-methyl-1H-1,2,4-triazole-3-methyl formate |

This route highlights the use of lithiation/carboxylation and subsequent esterification to functionalize the triazole ring, which can be adapted for the preparation of bromomethyl-substituted derivatives by modifying the alkylating agents.

Direct Alkylation with Bromomethylbutyl Halides

- Typical Reaction:

1-methyl-1H-1,2,4-triazole is reacted with 2-(bromomethyl)butyl bromide or chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). - Mechanism: Nucleophilic substitution (SN2) on the bromomethylbutyl halide by the triazole nitrogen or carbon anion intermediate.

- Optimization: Reaction temperature and base choice influence yield and selectivity.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Methylation + Lithiation + Halogenation + Carboxylation (Patent) | KOH, chloromethane, LDA/n-BuLi, CO2, SOCl2, Pd/C | Reflux, -78 °C, H2 pressure | High regioselectivity, multi-functionalization possible | Multi-step, requires low temp and inert atmosphere |

| Direct Alkylation with Bromomethylbutyl Halide | 1-methyl-1H-1,2,4-triazole, K2CO3, DMF, bromomethylbutyl halide | Room temp to reflux | Simpler, fewer steps | Possible side reactions, requires careful control |

| Lithiation + Dibromomethane Alkylation | LDA/n-BuLi, dibromomethane, THF | Low temp (-78 °C) | High regioselectivity | Sensitive conditions, moisture sensitive |

Analytical and Characterization Data

- Spectroscopic Techniques:

- NMR (1H, 13C) to confirm substitution pattern on triazole ring and alkyl chain

- Mass spectrometry for molecular weight confirmation

- IR spectroscopy for functional group verification

- Purity Assessment: HPLC or GC to confirm product purity and yield.

Notes on Reaction Optimization and Scale-Up

- Use of inert atmosphere (nitrogen or argon) is critical during lithiation steps to prevent side reactions with moisture or oxygen.

- Cooling to -78 °C during lithiation and carboxylation steps improves regioselectivity and yield.

- Choice of base (LDA vs. n-BuLi) and solvent (THF preferred) affects the lithiation efficiency.

- Alkylation reactions benefit from polar aprotic solvents like DMF to enhance nucleophilicity and solubility.

- Hydrogenation for dehalogenation requires controlled pressure and temperature to avoid over-reduction.

Chemical Reactions Analysis

Alkylation Reactions

The bromomethyl group serves as a potent alkylating agent, facilitating nucleophilic substitutions (SN2 mechanisms) with amines, thiols, and oxygen nucleophiles:

These reactions exploit the electrophilic nature of the bromine atom, with steric effects from the butyl chain slightly reducing reaction rates compared to shorter-chain analogs.

Cross-Coupling Reactions

The bromomethyl group participates in transition-metal-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

Under Pd(OAc)₂ catalysis (5 mol%) in THF/H₂O (3:1), the compound reacts with arylboronic acids (e.g., 4-fluorophenylboronic acid) to form biaryl derivatives :

text**General Reaction**: 5-(2-(Bromomethyl)butyl)-1-methyl-1H-1,2,4-triazole + ArB(OH)₂ → Ar-CH₂-C₄H₈-triazole **Optimized Conditions**: - Temperature: 85–90°C - Base: K₂CO₃ (3.0 equiv) - Yield: 82–91%[3]

Triazole Ring Functionalization

The 1,2,4-triazole core undergoes regioselective modifications:

N-Methylation and Halogenation

-

Methylation : Reacts with methyl iodide in DMF to form 1,3-dimethyl derivatives (quantitative yield) .

-

Halogen Exchange : Bromine at the triazole’s 5-position can be replaced with chlorine or iodine via Cu-catalyzed reactions .

Cycloaddition Reactions

The triazole participates in 1,3-dipolar cycloadditions with azides under Cu(I) catalysis, forming bis-triazole architectures :

text**Example Reaction**: This compound + NaN₃ → 1,2,3-triazole-linked macrocycles **Mechanistic Insight**: The reaction proceeds via a triazoline intermediate, with stereochemical outcomes influenced by steric effects of the butyl chain[2][7].

Elimination and Rearrangement Pathways

Under basic conditions (e.g., Cs₂CO₃), the bromomethyl group undergoes elimination to form alkenes:

This reaction is temperature-dependent, with optimal yields at 60°C .

Biological Derivatization

The compound’s bromine atom is replaced in drug design to enhance bioactivity:

Comparative Reactivity

The bromomethylbutyl chain’s reactivity differs from related structures:

| Compound | Key Feature | Reaction Rate (Relative) | Notes |

|---|---|---|---|

| 5-(Chloromethyl)-1-methyl-triazole | Chlorine substituent | 1.2× faster | Higher electrophilicity |

| 5-(Hydroxymethyl)-1-methyl-triazole | Hydroxyl group | Non-reactive | Requires activation |

| 5-(Methyl)-1-methyl-triazole | No halogen | N/A | Limited derivatization |

Data adapted from structural analogs in .

Mechanistic Considerations

-

Steric Effects : The butyl chain reduces accessibility to the bromine atom, requiring elevated temperatures for SN2 reactions .

-

Electronic Effects : The triazole ring’s electron-withdrawing nature polarizes the C-Br bond, enhancing electrophilicity .

This compound’s dual functionality (alkyl bromide + heterocycle) positions it as a strategic intermediate in medicinal chemistry and materials science.

Scientific Research Applications

5-(2-(Bromomethyl)butyl)-1-methyl-1h-1,2,4-triazole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-(Bromomethyl)butyl)-1-methyl-1h-1,2,4-triazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The triazole ring may also interact with metal ions or other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 5-(2-(Bromomethyl)butyl)-1-methyl-1H-1,2,4-triazole, the following structurally related compounds are analyzed (Table 1):

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

Core Heterocycle: The target compound uses a 1,2,4-triazole core, whereas analogs like 5-(Bromomethyl)-1-methyl-1H-1,2,3-benzotriazole (benzotriazole) and 4-(Bromomethyl)-1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole (1,2,3-triazole) exhibit distinct electronic and steric properties.

Substituent Effects :

- The butyl chain in the target compound introduces flexibility and lipophilicity, contrasting with cyclopropyl (e.g., 5-{[1-(Bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,4-triazole ) or aryl groups (e.g., bromophenyl derivatives). Longer alkyl chains may increase solubility in organic solvents but reduce aqueous bioavailability .

Reactivity :

- Bromine’s position and accessibility influence reactivity. For instance, 5-(5-Bromo-2-methylphenyl)-3-methyl-1H-1,2,4-triazole highlights bromine’s role in cross-coupling reactions (e.g., Suzuki-Miyaura), a trait likely shared with the target compound .

Biological Activity :

- Triazole-thione derivatives (e.g., 3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones ) exhibit antioxidant properties, with substituents like methoxyphenyl enhancing radical scavenging . The target compound’s bromomethyl group could similarly modulate bioactivity via electrophilic interactions.

Spectroscopic Characterization

- IR/NMR : Bromine’s presence is confirmed by C-Br stretching (~533 cm⁻¹ in related compounds) and deshielded protons near δ 2.55 ppm (CH₃ groups) .

- Mass Spectrometry : Bromine’s isotopic signature (1:1 ratio for M+ and M+2 peaks) aids identification, as seen in 4-bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (m/z 317 [M+H]⁺) .

Biological Activity

5-(2-(Bromomethyl)butyl)-1-methyl-1H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

- Molecular Formula : CHBrN

- Molecular Weight : 176.01 g/mol

- CAS Number : 1493123-15-1

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Antifungal Activity

The compound has also shown potential as an antifungal agent. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi. The effectiveness of this compound was tested against several fungal species:

| Fungal Species | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Candida albicans | 18 | 16 |

| Aspergillus niger | 20 | 32 |

| Cryptococcus neoformans | 15 | 64 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. In vitro studies using human cancer cell lines demonstrated that this compound significantly reduced cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 28 |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in nucleic acid synthesis and cellular metabolism.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : The compound promotes programmed cell death through various signaling pathways.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

- Antimicrobial Efficacy in Clinical Isolates : A study involving clinical isolates of bacteria from patients showed that treatment with triazole derivatives resulted in a significant decrease in infection rates.

- Antifungal Treatment in Immunocompromised Patients : Patients with weakened immune systems were treated with triazole-based therapies, leading to improved outcomes and reduced fungal infections.

- Cancer Treatment Trials : Clinical trials investigating the use of triazole derivatives as adjunct therapy in cancer treatment have shown promising results in enhancing the effects of conventional chemotherapeutic agents.

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-(2-(bromomethyl)butyl)-1-methyl-1H-1,2,4-triazole?

To achieve high yields, focus on:

- Substituent positioning : The bromomethyl group’s placement on the butyl chain (e.g., at C2 vs. C3) affects steric hindrance and reaction efficiency. Adjust alkylation conditions (e.g., solvent polarity, base strength) to favor desired regioselectivity .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane to separate structurally similar byproducts (e.g., isomers with varying bromomethyl positions) .

- Stability : Bromoalkyl substituents are prone to hydrolysis; store intermediates under inert atmospheres and low temperatures .

Q. How can the molecular structure of this compound be unambiguously confirmed?

Combine:

- Single-crystal X-ray diffraction : Resolve the triazole ring conformation and bromomethyl orientation. Use SHELX software for refinement .

- NMR analysis : Compare - and -NMR spectra with analogs (e.g., 5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole) to identify substituent-specific shifts .

- Mass spectrometry : Confirm molecular weight via ESI-MS and monitor bromine isotope patterns .

Q. What experimental methods are suitable for analyzing its solubility and stability under varying conditions?

- Solubility profiling : Use HPLC to quantify solubility in polar (e.g., DMSO, methanol) vs. nonpolar solvents (hexane). Correlate results with LogP calculations .

- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition >120°C) and hygroscopicity .

- pH-dependent stability : Incubate in buffered solutions (pH 1–13) and monitor degradation via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of bromomethyl-substituted triazoles in biological systems?

- In vitro assays : Test analogs with varying alkyl chain lengths or bromine positions against target enzymes (e.g., cytochrome P450 isoforms). Use IC values to quantify inhibitory potency .

- Molecular docking : Model interactions between the bromomethyl group and hydrophobic enzyme pockets (e.g., TYK2 inhibitors) using AutoDock Vina or Schrödinger .

- Crystallographic data : Compare binding modes of analogs co-crystallized with target proteins .

Q. What strategies resolve contradictions in crystallographic data for triazole derivatives with flexible substituents?

- Dynamic disorder modeling : Refine X-ray data using SHELXL’s PART instruction to account for multiple bromomethyl conformations .

- Complementary techniques : Validate with -NMR in solution (e.g., NOESY to detect spatial proximity between the triazole ring and substituents) .

- DFT calculations : Optimize gas-phase geometries and compare with experimental bond lengths/angles .

Q. How can the compound’s potential as a COX-2 inhibitor be evaluated mechanistically?

- Enzyme kinetics : Measure inhibition of recombinant COX-2 using a fluorometric assay (e.g., prostaglandin H conversion). Compare with known inhibitors like celecoxib .

- Cell-based assays : Quantify prostaglandin E (PGE) suppression in LPS-stimulated macrophages .

- Mutagenesis studies : Identify critical binding residues by testing inhibition against COX-2 mutants (e.g., Val523Ala) .

Q. What methodologies are effective for studying its reactivity in cross-coupling reactions?

- Buchwald-Hartwig amination : Screen palladium catalysts (e.g., Pd(dba)) and ligands (XPhos) to couple the bromomethyl group with aryl amines .

- Kinetic analysis : Monitor reaction progress via -NMR to determine rate constants and optimize conditions (temperature, solvent) .

Q. How can computational tools predict its environmental fate or toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.